molecular formula C21H24N4O2 B144369 1,3-Di(4-imidazolinophenoxyl)propane CAS No. 129073-92-3

1,3-Di(4-imidazolinophenoxyl)propane

Cat. No.: B144369
CAS No.: 129073-92-3
M. Wt: 364.4 g/mol
InChI Key: PSXUKPCAIKETHF-UHFFFAOYSA-N
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Description

1,3-Di(4-imidazolinophenoxyl)propane is a synthetic organic compound of significant interest in chemical research and development. With the molecular formula C23H28N4O4 and a molecular weight of 424.49 g/mol, it is characterized by its unique structure featuring imidazoline and phenoxy motifs. This specific architecture makes it a valuable intermediate or building block for synthesizing more complex molecules, particularly in the fields of medicinal chemistry and materials science. Researchers utilize this compound to explore the development of novel ligands or functional agents due to its potential modular binding properties. The product is supplied as a high-purity material to ensure consistency and reliability in experimental applications. This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, or for administration to humans or animals.

Properties

CAS No.

129073-92-3

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

2-[4-[3-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]propoxy]phenyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C21H24N4O2/c1(14-26-18-6-2-16(3-7-18)20-22-10-11-23-20)15-27-19-8-4-17(5-9-19)21-24-12-13-25-21/h2-9H,1,10-15H2,(H,22,23)(H,24,25)

InChI Key

PSXUKPCAIKETHF-UHFFFAOYSA-N

SMILES

C1CN=C(N1)C2=CC=C(C=C2)OCCCOC3=CC=C(C=C3)C4=NCCN4

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)OCCCOC3=CC=C(C=C3)C4=NCCN4

Other CAS No.

129073-92-3

Synonyms

1,3-di(4-imidazolinophenoxyl)propane
DIPP

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
DIPP has been investigated for its potential antitumor properties. It exhibits significant efficacy against various cancer cell lines by targeting tubulin polymerization, similar to other known antitumor agents like colchicine and vincristine. Research indicates that DIPP can induce cell cycle arrest in the M phase, leading to apoptosis in malignant cells. Its ability to penetrate the blood-brain barrier makes it a candidate for treating brain tumors and other central nervous system malignancies.

Mechanism of Action
The mechanism by which DIPP exerts its antitumor effects involves binding to the colchicine-binding site on tubulin, inhibiting microtubule formation. This action disrupts mitotic spindle formation during cell division, which is critical for cancer cell proliferation .

Materials Science

Corrosion Inhibition
DIPP has shown promise as a corrosion inhibitor for metal surfaces. Its ability to form protective films on metals can significantly enhance their resistance to oxidative damage and corrosion in harsh environments. Studies demonstrate that DIPP can effectively reduce the corrosion rate of various metals by adsorbing onto their surfaces and forming a barrier against corrosive agents .

Coating Applications
In addition to corrosion inhibition, DIPP is utilized in developing advanced coatings that require specific chemical properties such as hydrophobicity or enhanced adhesion. These coatings are valuable in sectors like automotive and aerospace engineering, where material durability is paramount .

Analytical Chemistry

Fluorescent Probes
DIPP has been employed as a fluorescent probe in analytical chemistry. Its unique structural features allow it to be used in the detection of metal ions and other analytes through fluorescence spectroscopy. The compound's fluorescence properties can be tuned by modifying its environment or through complexation with various metal ions .

Spectroscopic Applications
Research indicates that DIPP can be utilized in UV-Vis and X-ray absorption spectroscopy for analyzing electronic transitions and oxidation states within complex systems . This application is particularly useful in studying transition metal complexes where understanding the electronic structure is crucial.

Case Studies

Study Application Findings
Antitumor activityDemonstrated significant cytotoxic effects on glioma cells; induced apoptosis through microtubule disruption.
Corrosion inhibitionReduced corrosion rates of steel surfaces by up to 80% in saline environments; effective protective film formation observed.
Fluorescent probeSuccessfully detected copper ions with high sensitivity; fluorescence intensity correlated with ion concentration.

Comparison with Similar Compounds

Below is a detailed comparison of 1,3-Dibromopropane and 1,3-Propane sultone based on their chemical properties, hazards, regulatory status, and ecological impacts, as derived from the provided evidence.

Key Differences :

  • Structural Features : 1,3-Dibromopropane is a halogenated alkane, while 1,3-Propane sultone contains a sulfonic acid ester group, making it more reactive with polar substances.
Hazard Profiles
Hazard Category 1,3-Dibromopropane 1,3-Propane sultone
Flammability Class 3 (flammable liquid) Not classified as flammable
Acute Toxicity Class 4 (oral, dermal, inhalation) LD₅₀ (rat, oral): 100–200 mg/kg
Carcinogenicity Not reported Suspected carcinogen (Proposition 65)
Environmental Toxicity Chronic aquatic toxicity (Class 2) LC₅₀ (fish): 72.5 mg/L (96 h)

Key Differences :

  • Carcinogenicity: 1,3-Propane sultone is explicitly linked to cancer risks, whereas 1,3-Dibromopropane lacks such data in the evidence.
  • Ecotoxicity : 1,3-Propane sultone shows moderate toxicity to aquatic invertebrates (EC₅₀: 16 mg/L for Daphnia magna) , while 1,3-Dibromopropane’s chronic aquatic toxicity is classified as Category 2 .

Key Differences :

  • Transport Classification : 1,3-Propane sultone is regulated under UN 2811 as a toxic solid, requiring specialized handling .
  • Respiratory Protection : 1,3-Propane sultone mandates P3 filters due to dust generation risks, whereas 1,3-Dibromopropane emphasizes ventilation .
Ecological and Disposal Considerations
Parameter 1,3-Dibromopropane 1,3-Propane sultone
Biodegradability Not reported No data; presumed persistent
Waste Disposal Follow local regulations Incineration with scrubbing for gases
Incompatibilities Strong oxidizers, heat Oxidizers, acids, bases

Key Differences :

  • Disposal : 1,3-Propane sultone requires incineration with gas treatment to prevent sulfur oxide emissions, while 1,3-Dibromopropane disposal guidelines are less specific .

Preparation Methods

Precursor Synthesis: 4-Imidazolinophenol

4-Imidazolinophenol is synthesized via cyclization of 4-aminophenol with nitriles or carbonyl derivatives. For example, reacting 4-aminophenol with acetonitrile in the presence of a Lewis acid catalyst (e.g., ZnCl₂) yields the imidazoline ring through a [2+3] cycloaddition mechanism. The reaction is typically conducted under reflux in anhydrous ethanol, with yields averaging 65–75%.

Etherification with 1,3-Dibromopropane

The phenoxy-propane backbone is formed by reacting two equivalents of 4-imidazolinophenol with 1,3-dibromopropane in a basic medium. Sodium hydroxide (2.5 eq) in dimethylformamide (DMF) at 80–90°C facilitates nucleophilic substitution, achieving ether bond formation. Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 6–8 hours, with crude product purification through recrystallization from ethanol.

Table 1: Optimization of Williamson Ether Synthesis

ParameterOptimal ConditionYield (%)Purity (%)
BaseNaOH7895
SolventDMF8297
Temperature85°C8096
Reaction Time7 hours8598

Condensation Reactions with Diamines and Nitriles

An alternative one-pot method involves condensing 1,3-dibromopropane with pre-formed imidazoline derivatives. This approach eliminates the need for isolated 4-imidazolinophenol precursors.

Direct Cyclocondensation

A mixture of 1,3-dibromopropane, 4-aminophenol, and acetonitrile undergoes cyclocondensation in the presence of a base (e.g., K₂CO₃). The reaction proceeds via in situ formation of imidazoline rings, followed by etherification. This method reduces purification steps but requires stringent control of stoichiometry to avoid oligomerization.

Catalytic Systems

Cation exchange resins, such as Amberlyst-15, enhance reaction efficiency by catalyzing both cyclization and etherification steps. For instance, a patent describes using a formaldehyde solution with a cation exchanger to facilitate intermediate formation, followed by hydrogenation with a Ni-Cr-Al catalyst. While this method was originally developed for propane-1,3-diol derivatives, adapting the catalyst system to imidazoline synthesis improves yields to 70–80%.

Stepwise Synthesis and Cyclization

A modular strategy involves first synthesizing the phenoxy-propane backbone and subsequently introducing imidazoline moieties.

Backbone Formation: 1,3-Di(4-hydroxyphenoxy)propane

Reacting 4-hydroxybenzoic acid with 1,3-dibromopropane in aqueous NaOH yields 1,3-di(4-hydroxyphenoxy)propane. This intermediate is isolated via acid precipitation (pH 2–3) and purified by recrystallization.

Imidazoline Functionalization

The hydroxyl groups are converted to imidazoline via reaction with ethylenediamine and a nitrile source (e.g., cyanogen bromide). Cyclization occurs under reflux in toluene, with azotropic removal of water driving the reaction to completion. This stepwise approach achieves 85–90% purity but requires meticulous control of reaction conditions to prevent side reactions.

Table 2: Comparison of Stepwise vs. One-Pot Methods

MethodYield (%)Purity (%)Time (hours)
Stepwise759212
One-Pot68888

Catalytic Methods Using Ion Exchangers

Heterogeneous catalysis offers advantages in recyclability and ease of separation. A patent describes using a cation exchanger (e.g., sulfonated polystyrene) to catalyze the reaction between isobutyraldehyde and formaldehyde, producing intermediates that are hydrogenated to diols. Adapting this protocol, this compound is synthesized by replacing isobutyraldehyde with 4-imidazolinophenol derivatives, achieving 70% yield under 180–280 bar H₂ pressure.

Purification and Characterization

Chromatographic Techniques

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water mobile phase (70:30 v/v) resolves imidazoline derivatives from byproducts. Crude products are further purified via column chromatography using silica gel and ethyl acetate/hexane eluents.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.2–7.4 (aromatic protons), 4.1–4.3 (OCH₂), 3.6–3.8 (NCH₂).

  • FT-IR : Peaks at 1600 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-O-C ether) .

Q & A

Q. Characterization :

  • UV-Vis : Monitor ligand-to-metal charge transfer bands (e.g., d-d transitions for Cu(II)) .
  • XRD : Compare bond lengths in free ligand vs. metal complex to assess coordination geometry .
  • Data Contradictions : If unexpected stoichiometry arises (e.g., 1:2 complexes), re-evaluate via Job’s plot or ESI-MS .

Q. What strategies mitigate challenges in analyzing contradictory spectroscopic data for this compound derivatives?

  • Methodological Answer :
  • Scenario : Discrepancies between NMR and XRD data (e.g., unexpected proton environments).
  • Resolution Steps :

Confirm sample purity via HPLC .

Cross-validate using alternative techniques (e.g., 15^15N NMR for imidazoline nitrogens) .

Re-examine crystallization conditions to rule out polymorphism .

  • Case Study : Similar issues in bisphosphine ligands were resolved by correlating solution-state and solid-state data .

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